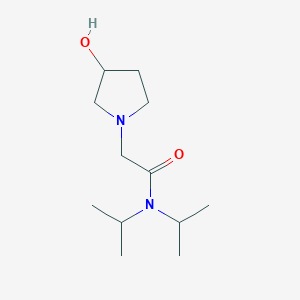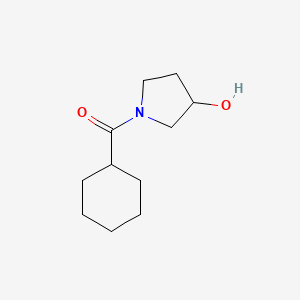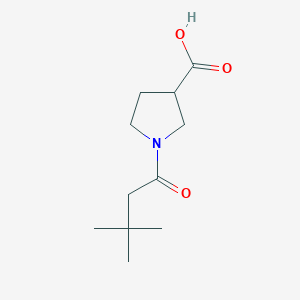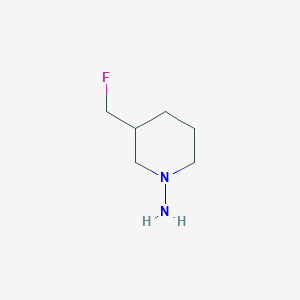
3-(氟甲基)哌啶-1-胺
描述
3-(Fluoromethyl)piperidin-1-amine is a chemical compound with the molecular formula C6H13FN2 and a molecular weight of 132.18 g/mol. This compound is a derivative of piperidine, featuring a fluoromethyl group attached to the third carbon of the piperidine ring
科学研究应用
3-(Fluoromethyl)piperidin-1-amine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
作用机制
Target of Action
3-(Fluoromethyl)piperidin-1-amine is a derivative of piperidine . Piperidine derivatives have been found to target various enzymes and receptors, playing a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been reported to exhibit various biological activities, including antiaggregatory and antioxidant effects . They can also inhibit enzymes such as cholinesterase and beta-secretase .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The suzuki–miyaura coupling reaction, which is commonly used in the synthesis of organoboron reagents like 3-(fluoromethyl)piperidin-1-amine, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidin-1-amine typically involves the fluoromethylation of piperidine. One common method is the reaction of piperidine with a fluoromethylating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 3-(Fluoromethyl)piperidin-1-amine may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-(Fluoromethyl)piperidin-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 3-(Fluoromethyl)piperidin-1-amine can yield corresponding fluoromethylated piperidine derivatives.
Reduction: Reduction reactions can produce amines with reduced fluoromethyl groups.
Substitution: Substitution reactions can lead to the formation of various alkylated piperidine derivatives.
相似化合物的比较
3-(Fluoromethyl)piperidin-1-amine is unique due to its fluoromethyl group, which differentiates it from other piperidine derivatives. Similar compounds include 3-(Chloromethyl)piperidin-1-amine and 3-(Bromomethyl)piperidin-1-amine. These compounds share the piperidine core but differ in the halogen substituent, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-(fluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-4-6-2-1-3-9(8)5-6/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMWZWVWNNHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


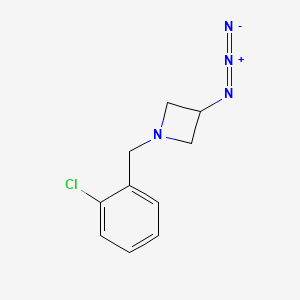
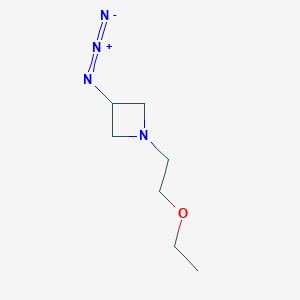
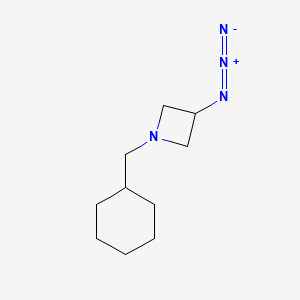
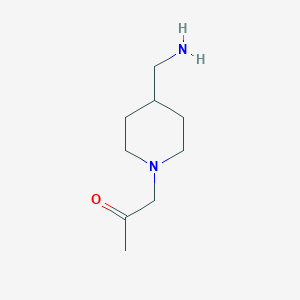
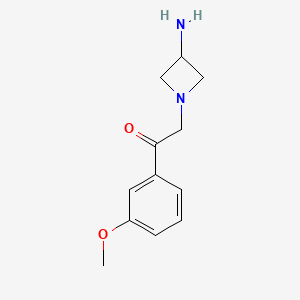

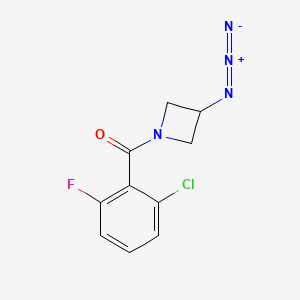
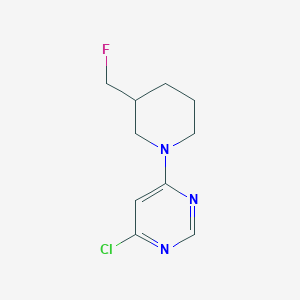
amine](/img/structure/B1489000.png)
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)
